molecular formula C27H30ClN3O4S B298631 N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Número de catálogo B298631
Peso molecular: 528.1 g/mol
Clave InChI: PBSSYKLZXYFHEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide, also known as Suvorexant, is a medication used to treat insomnia. It was approved by the FDA in 2014 and is classified as a dual orexin receptor antagonist. Suvorexant works by blocking the action of orexin, a neurotransmitter that regulates wakefulness and sleep.

Mecanismo De Acción

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide works by blocking the action of orexin, a neuropeptide that regulates wakefulness and sleep. Orexin is produced by neurons in the hypothalamus and acts on the orexin receptors in the brain to promote wakefulness. By blocking these receptors, this compound promotes sleep and reduces wakefulness.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of orexin in the cerebrospinal fluid, which suggests that it acts by blocking the synthesis or release of orexin. It has also been shown to increase the levels of GABA, a neurotransmitter that promotes sleep, in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has several advantages and limitations for use in lab experiments. One advantage is that it is a highly selective orexin receptor antagonist, which means that it has minimal off-target effects. However, it can be difficult to work with due to its low solubility in water and its tendency to form aggregates.
List of future directions:
1. Investigating the long-term effects of this compound on sleep quality and daytime function.
2. Studying the effects of this compound on other sleep disorders, such as narcolepsy and sleep apnea.
3. Investigating the potential use of this compound in the treatment of psychiatric disorders, such as depression and anxiety.
4. Developing new formulations of this compound that are more soluble and easier to administer.
5. Investigating the effects of this compound on orexin signaling in other parts of the brain.
6. Studying the effects of this compound on the immune system and inflammation.
7. Investigating the potential use of this compound in the treatment of chronic pain.
8. Developing new orexin receptor antagonists with improved pharmacokinetic properties.

Métodos De Síntesis

The synthesis of N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves several steps, including the formation of the piperazine ring and the introduction of the sulfonamide group. The final product is obtained through a coupling reaction between the piperazine derivative and the chlorobenzylsulfonamide.

Aplicaciones Científicas De Investigación

N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has been the subject of extensive scientific research, particularly in the field of sleep medicine. Studies have shown that it is effective in reducing the time it takes to fall asleep and increasing the total sleep time in patients with insomnia. It has also been investigated for its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea.

Propiedades

Fórmula molecular

C27H30ClN3O4S

Peso molecular

528.1 g/mol

Nombre IUPAC

N-[(4-chlorophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H30ClN3O4S/c1-21-7-13-24(14-8-21)36(33,34)31(19-22-9-11-23(28)12-10-22)20-27(32)30-17-15-29(16-18-30)25-5-3-4-6-26(25)35-2/h3-14H,15-20H2,1-2H3

Clave InChI

PBSSYKLZXYFHEN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.